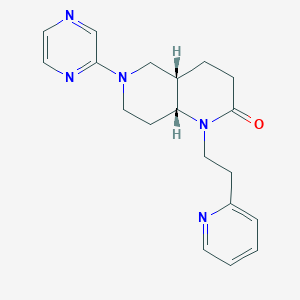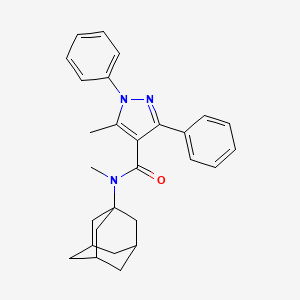
1-benzoyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, commonly known as Ro 15-4513, is a benzodiazepine receptor antagonist that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines and their effects on the brain.
Mecanismo De Acción
Ro 15-4513 acts as a competitive antagonist of the benzodiazepine receptor, which is a GABA-A receptor subtype. This receptor is responsible for mediating the effects of benzodiazepines, which include sedation, anxiolysis, and muscle relaxation. By blocking the benzodiazepine receptor, Ro 15-4513 can reverse the effects of benzodiazepines and provide insight into the mechanism of action of these drugs.
Biochemical and Physiological Effects
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the release of dopamine and acetylcholine in the brain, which may be related to its ability to reverse the effects of benzodiazepines. Ro 15-4513 has also been shown to have anxiogenic effects in some studies, suggesting that the benzodiazepine receptor may play a role in anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 15-4513 has a number of advantages for use in lab experiments. This compound is highly selective for the benzodiazepine receptor and has been extensively studied, making it a well-characterized tool for investigating the role of these receptors in various physiological and pathological conditions. However, Ro 15-4513 has some limitations, including its relatively short half-life and the fact that it is not orally bioavailable, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving Ro 15-4513. One area of interest is the role of the benzodiazepine receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse in animal studies, suggesting that this receptor may be a potential target for the treatment of addiction. Another area of interest is the development of more selective benzodiazepine receptor antagonists that may have fewer side effects than currently available drugs. Finally, Ro 15-4513 may be useful in investigating the role of the benzodiazepine receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Métodos De Síntesis
Ro 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with benzoyl chloride to form the final product, Ro 15-4513.
Aplicaciones Científicas De Investigación
Ro 15-4513 has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the brain. This compound is a selective antagonist of the benzodiazepine receptor and has been used to investigate the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-benzoyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-16(2)20-15-24(22(27)18-6-4-3-5-7-18)13-12-21(26)25(20)14-17-8-10-19(23)11-9-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHCWJMLJRPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)

![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)

![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
